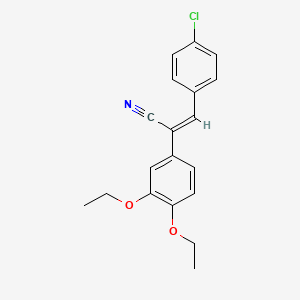
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile, also known as CDDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of acrylonitrile derivatives and is a potent inhibitor of NF-κB, a transcription factor that plays a critical role in inflammation and immune response.
Mechanism of Action
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile inhibits the NF-κB pathway by binding to the cysteine residues of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile also inhibits the proliferation of cancer cells and induces apoptosis in a dose-dependent manner. In addition, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis, in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile is its potent inhibitory effect on the NF-κB pathway, which makes it a promising candidate for the development of anti-inflammatory and anti-cancer drugs. However, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has limited solubility in water, which can make it difficult to administer in vivo. In addition, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has not been tested extensively in human clinical trials, and its safety profile is not well-established.
Future Directions
There are several future directions for 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile research, including:
1. Developing more efficient synthesis methods to improve the yield and purity of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile.
2. Investigating the safety and efficacy of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile in human clinical trials.
3. Exploring the potential of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile as a treatment for other diseases, such as neurodegenerative disorders and viral infections.
4. Studying the mechanism of action of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile in more detail to identify potential targets for drug development.
5. Developing 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile derivatives with improved solubility and bioavailability.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile is a potent inhibitor of the NF-κB pathway and has shown promising therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. Although there are limitations to its use in lab experiments, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile research is a rapidly growing field with many future directions. Further research is needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile and its potential therapeutic applications.
Synthesis Methods
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile can be synthesized using a one-pot reaction of 4-chlorobenzaldehyde, 3,4-diethoxybenzaldehyde, malononitrile, and ammonium acetate in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation reaction followed by a Michael addition reaction, resulting in the formation of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile as a yellow crystalline solid.
Scientific Research Applications
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been shown to inhibit the NF-κB pathway, which is overactive in many diseases, leading to inflammation and cell proliferation. By inhibiting this pathway, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile can potentially reduce inflammation and tumor growth.
properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-3-22-18-10-7-15(12-19(18)23-4-2)16(13-21)11-14-5-8-17(20)9-6-14/h5-12H,3-4H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOUMJBWJPGGJW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
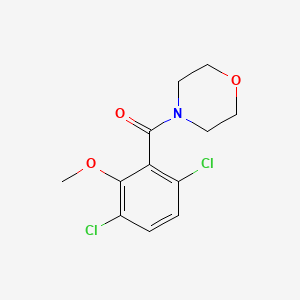
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)
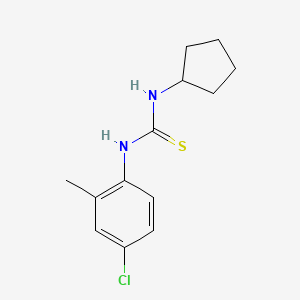
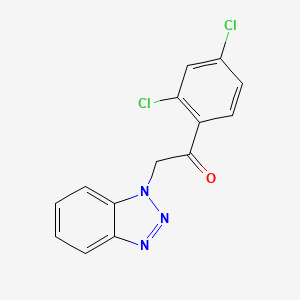
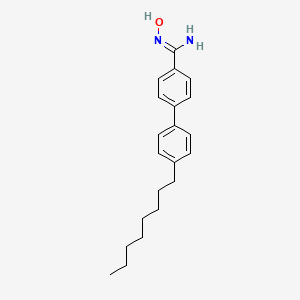



![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)
